3-Benzyl-1,3-dihydroindol-2-one
Overview
Description
Synthesis Analysis
Several synthetic methods exist for preparing 3-benzyl-1,3-dihydroindol-2-one. One notable approach involves the asymmetric hydroxylation of oxindoles using molecular oxygen and a phase-transfer catalyst (PTC) . The general procedure includes the following steps:
Physical and Chemical Properties Analysis
- Melting Point : this compound exists as a colorless solid with a melting point of approximately 140-141°C .
- Optical Activity : The compound exhibits optical activity, with specific rotations reported for different enantiomers .
- Spectral Data : NMR and mass spectrometry data provide insights into its structural features .
Scientific Research Applications
Synthesis Advancements
3-Benzyl-1,3-dihydroindol-2-one, a derivative of 1,3-dihydroindol-2-one, is involved in various synthetic methodologies. Notably, the synthesis of 3-arylidene-1,3-dihydroindol-2-ones has been enhanced by employing Brønsted acidic ionic liquids as dual solvent-catalysts. This approach offers advantages like short reaction times, high yields and purity, and environmental benignity, along with the reusability of the ionic liquids (Hu et al., 2008). A similar synthesis method has been discussed in another study, emphasizing the environmental and efficiency benefits of using Brønsted acidic ionic liquids (Hu et al., 2008).
Green Chemistry and Environmental Impact
Research focusing on green chemistry has evaluated alternative syntheses of 3-benzyl-1,3-oxazinan-2-one, a structurally related compound. One method utilizing diethyl carbonate showed the lowest environmental impact, highlighting the importance of green metrics in chemical synthesis (Toniolo et al., 2014).
Antibacterial Applications
A study explored the synthesis of 3-bisoxindoles, 2-oxindolyl-2-hydroxyindan-1,3-diones, and related compounds using a rhodium(II)-catalyzed reaction involving 3-diazooxindole and benzyl alcohol. These compounds demonstrated significant antibacterial activity, suggesting potential pharmaceutical applications (Lakshmi et al., 2013).
Catalytic and Synthetic Applications
Various studies have elaborated on the catalytic and synthetic applications of this compound and its derivatives. These include the development of multicatalytic secondary amine/N-heterocyclic carbene catalyzed cascade sequences for synthesizing functionalized cyclopentanones, offering a rapid and efficient method using readily available materials (Lathrop & Rovis, 2009), and the iron-catalyzed benzylation of 1,3-dicarbonyl compounds, enabling the creation of 2-benzylated products under mild conditions (Kischel et al., 2007).
Biocatalytic Promiscuity
A study highlighted the biocatalytic promiscuity of lipase from porcine pancreas in the Knoevenagel condensation, which was used to synthesize benzylidene-indolin-2-ones derivatives. This showcases an eco-friendly and efficient approach in the realm of green chemistry (Ding et al., 2015).
Future Directions
Properties
IUPAC Name |
3-benzyl-1,3-dihydroindol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c17-15-13(10-11-6-2-1-3-7-11)12-8-4-5-9-14(12)16-15/h1-9,13H,10H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEHQYIHAFTLMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C3=CC=CC=C3NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20324174 | |
Record name | 3-benzyl-1,3-dihydroindol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20324174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
29 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26728100 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
7511-08-2 | |
Record name | NSC405962 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405962 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-benzyl-1,3-dihydroindol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20324174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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